molecular formula C22H24N4O3 B10908256 N'~2~,N'~5~-bis[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]furan-2,5-dicarbohydrazide

N'~2~,N'~5~-bis[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]furan-2,5-dicarbohydrazide

Cat. No.: B10908256
M. Wt: 392.5 g/mol
InChI Key: AFAUUXNDJLKADH-ASIDMNOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~2~,N’~5~-bis[(E)-bicyclo[221]hept-5-en-2-ylmethylidene]furan-2,5-dicarbohydrazide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~,N’~5~-bis[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]furan-2,5-dicarbohydrazide typically involves the reaction of furan-2,5-dicarbohydrazide with bicyclo[2.2.1]hept-5-en-2-ylmethylidene derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous dioxane . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’~2~,N’~5~-bis[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]furan-2,5-dicarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides of the bicyclic structure.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’~2~,N’~5~-bis[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]furan-2,5-dicarbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~2~,N’~5~-bis[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]furan-2,5-dicarbohydrazide is unique due to its specific bicyclic structure and the presence of furan-2,5-dicarbohydrazide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

2-N,5-N-bis[(E)-2-bicyclo[2.2.1]hept-5-enylmethylideneamino]furan-2,5-dicarboxamide

InChI

InChI=1S/C22H24N4O3/c27-21(25-23-11-17-9-13-1-3-15(17)7-13)19-5-6-20(29-19)22(28)26-24-12-18-10-14-2-4-16(18)8-14/h1-6,11-18H,7-10H2,(H,25,27)(H,26,28)/b23-11+,24-12+

InChI Key

AFAUUXNDJLKADH-ASIDMNOUSA-N

Isomeric SMILES

C1C2C(CC1C=C2)/C=N/NC(=O)C3=CC=C(O3)C(=O)N/N=C/C4C5C=CC(C4)C5

Canonical SMILES

C1C2CC(C1C=C2)C=NNC(=O)C3=CC=C(O3)C(=O)NN=CC4CC5CC4C=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.